Benzoic acid, 5-bromo-2-(2-propenylthio)-
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Overview
Description
Benzoic acid, 5-bromo-2-(2-propenylthio)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-propenylthio group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-(2-propenylthio)- typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the 2-propenylthio group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by thiolation using appropriate thiolating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-bromo-2-(2-propenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-(2-propenylthio)- involves its interaction with specific molecular targets. The bromine and thioether groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-: Similar structure but lacks the 2-propenylthio group.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the 2-propenylthio group.
5-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the 2-propenylthio group
Uniqueness
Benzoic acid, 5-bromo-2-(2-propenylthio)- is unique due to the presence of both bromine and 2-propenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62176-43-6 |
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Molecular Formula |
C10H9BrO2S |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
5-bromo-2-prop-2-enylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H9BrO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
QKCADNXMBVEPGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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